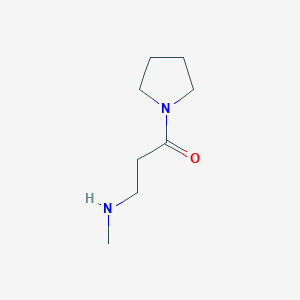
3-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one, commonly known as MDPV, is a synthetic cathinone that belongs to the pyrovalerone class of compounds. It was first synthesized in the 1960s and gained popularity as a recreational drug in the early 2000s. However, due to its harmful effects, it has been banned in many countries.
Mechanism of Action
MDPV acts as a powerful stimulant by blocking the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in various physiological and behavioral effects.
Biochemical and Physiological Effects:
MDPV has various biochemical and physiological effects on the body. It increases the release of dopamine, norepinephrine, and serotonin, leading to increased heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to cardiovascular problems. In addition, it can cause hyperthermia, seizures, and psychosis.
Advantages and Limitations for Lab Experiments
MDPV has been used in various laboratory experiments to study its effects on the central nervous system. However, due to its harmful effects, its use in laboratory experiments is limited. It is also difficult to obtain due to its legal status in many countries.
Future Directions
There are many future directions for research on MDPV. One area of interest is the development of new drugs that can target the same neurotransmitter systems as MDPV but with fewer harmful effects. Another area of interest is the study of the long-term effects of MDPV on the brain and body. This could help in the development of treatments for addiction and other related disorders.
Conclusion:
MDPV is a synthetic cathinone that has gained popularity as a recreational drug. However, due to its harmful effects, it has been banned in many countries. It acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to various physiological and behavioral effects. Its use in laboratory experiments is limited due to its harmful effects, but there are many future directions for research on MDPV.
Synthesis Methods
MDPV can be synthesized using various methods such as the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The Leuckart-Wallach reaction involves the reaction of 1-phenyl-2-propanone with methylamine and formic acid. Reductive amination involves the reaction of 1-phenyl-2-propanone with methylamine and sodium borohydride. The Mannich reaction involves the reaction of 1-phenyl-2-propanone with formaldehyde and methylamine.
Scientific Research Applications
MDPV has been extensively studied for its effects on the central nervous system. It acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in various physiological and behavioral effects, including increased heart rate, blood pressure, and body temperature, as well as euphoria, agitation, and psychosis.
properties
IUPAC Name |
3-(methylamino)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-9-5-4-8(11)10-6-2-3-7-10/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULDFZJMONRCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

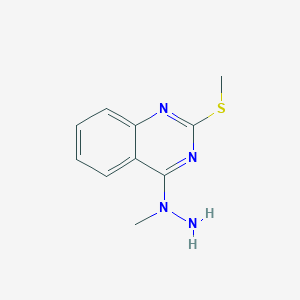
![5,6-dichloro-N-[4-(2-fluorobenzamido)-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2949838.png)
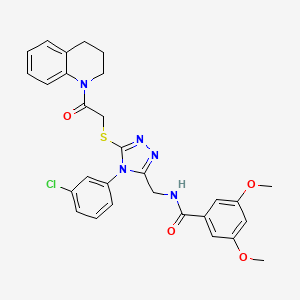
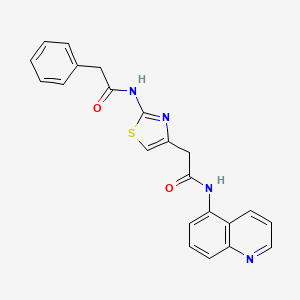
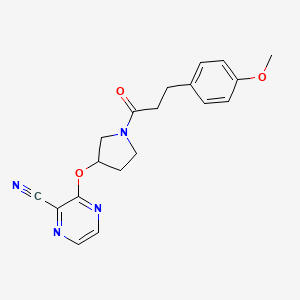

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2949848.png)
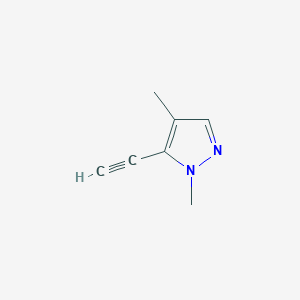
![1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2949851.png)
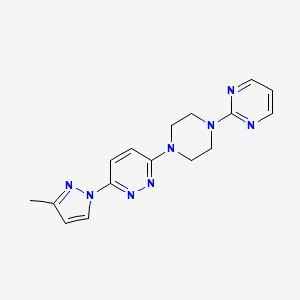
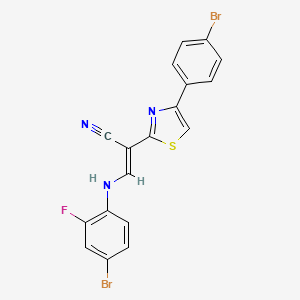
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2949854.png)
![1-(Oxolan-2-ylmethyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2949857.png)
